[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
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Overview
Description
[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a mouthful of a compound! Let’s break it down:
Chemical Formula: CHNOS
IUPAC Name: (5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
This compound belongs to the thiazolidine class and contains a pyrazole ring. It’s intriguing due to its structural complexity and potential biological activities.
Preparation Methods
The synthetic routes for [(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid involve multistep reactions. While I don’t have specific industrial production methods, researchers typically use condensation reactions and cyclizations to form the thiazolidine ring. Precise reaction conditions would depend on the specific synthetic pathway.
Chemical Reactions Analysis
This compound can participate in various reactions:
Oxidation: It may undergo oxidation at the thiazolidine sulfur or other functional groups.
Reduction: Reduction reactions could modify the carbonyl group or other unsaturated bonds.
Substitution: Substitution reactions might occur at the phenyl or pyrazole rings.
Common Reagents: Thionyl chloride, hydrazine, and various metal catalysts.
Major Products: These depend on the specific reaction conditions, but derivatives with altered functional groups are likely.
Scientific Research Applications
Researchers explore [(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid in:
Medicine: Investigating its potential as an anti-inflammatory, antimicrobial, or antitumor agent.
Chemistry: Studying its reactivity and designing related compounds.
Industry: Perhaps as a precursor for drug development.
Mechanism of Action
The exact mechanism isn’t fully elucidated, but it likely interacts with cellular pathways, enzymes, or receptors. Further research is needed to pinpoint its targets.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to other thiazolidines or pyrazoles. Its unique features lie in the combination of the thiazolidine and pyrazole moieties.
Properties
Molecular Formula |
C24H21N3O3S3 |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
2-[(5Z)-4-oxo-5-[[1-phenyl-3-(4-propylsulfanylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C24H21N3O3S3/c1-2-12-32-19-10-8-16(9-11-19)22-17(14-27(25-22)18-6-4-3-5-7-18)13-20-23(30)26(15-21(28)29)24(31)33-20/h3-11,13-14H,2,12,15H2,1H3,(H,28,29)/b20-13- |
InChI Key |
BJXREQNCQNSEDX-MOSHPQCFSA-N |
Isomeric SMILES |
CCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4 |
Canonical SMILES |
CCCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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